Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate
Description
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O5/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5,9,12-13H,6H2,1-2H3 |
InChI Key |
WCBOPUJMJSLEMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate typically involves the esterification of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoates.
Scientific Research Applications
Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments.
Biology: Acts as a biomarker for studying metabolic pathways involving caffeine.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects.
Industry: Utilized in the formulation of cosmetic products due to its antioxidant activity.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- Methyl dihydroferulate
- Methyl hydroferulate
Uniqueness
Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate is unique due to its specific structure, which imparts distinct antioxidant properties. Unlike its analogs, it has a higher efficacy in scavenging free radicals, making it more potent in applications requiring antioxidant activity .
Biological Activity
Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate, also known as Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, is an organic compound derived from hydroxycinnamic acid. This compound possesses a complex structure characterized by multiple hydroxyl and methoxy groups, which contribute significantly to its biological activity. Recent studies have highlighted its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 226.23 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, one study demonstrated that this compound significantly decreased the expression of cyclooxygenase-2 (COX-2) in human cell lines, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a series of experiments, it exhibited cytotoxic effects against several cancer cell lines, including HeLa and A-431 cells. The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating a promising therapeutic potential . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Properties
This compound has demonstrated significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .
Case Studies
-
In Vitro Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Method : Human macrophages were treated with the compound, and the levels of inflammatory markers were measured.
- Results : A significant reduction in TNF-alpha and IL-6 levels was observed, confirming its anti-inflammatory potential.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : Various concentrations of the compound were applied to HeLa and A-431 cells.
- Results : The compound showed IC50 values of 0.69 μM for HeLa cells, indicating potent anticancer activity compared to doxorubicin (IC50 = 2.29 μM) .
Q & A
Q. How can tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) elucidate fragmentation pathways and confirm molecular structure?
- Methodology : HRMS (Q-TOF or Orbitrap) determines exact mass (<5 ppm error). MS/MS with collision-induced dissociation (CID) maps fragmentation pathways, correlating with proposed structures. Isotopic labeling (e.g., ) validates ester hydrolysis mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
